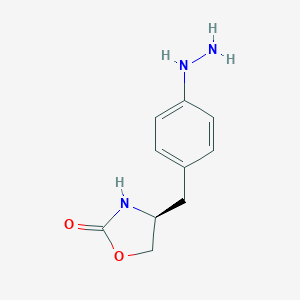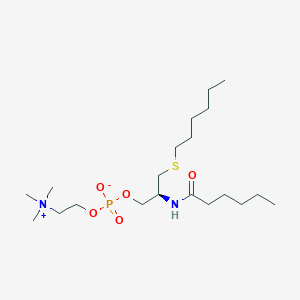
Thioether amide PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioether amide PC, also known as N-(2-mercaptoethyl) palmitoylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Thioether amide PC exerts its effects through multiple mechanisms, including the modulation of ion channels, neurotransmitter receptors, and immune cells. Thioether amide PC has been shown to modulate the activity of TRPV1 ion channels, leading to the inhibition of pain and inflammation. Thioether amide PC has also been shown to modulate the activity of GABA-A receptors, leading to the potentiation of GABAergic neurotransmission. In addition, thioether amide PC has been shown to modulate the activity of immune cells, leading to the inhibition of inflammation and the promotion of immune tolerance.
Effets Biochimiques Et Physiologiques
Thioether amide PC has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of pain and inflammation, the potentiation of GABAergic neurotransmission, and the modulation of immune cell activity. Thioether amide PC has also been shown to have antioxidant and neuroprotective effects, leading to potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thioether amide PC has several advantages for lab experiments, including its high purity and yield, its ability to modulate multiple targets, and its potential applications in various fields. However, thioether amide PC also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Thioether amide PC has several potential future directions, including the development of novel derivatives with improved solubility and selectivity, the optimization of its synthesis method, and the exploration of its potential applications in other fields, such as cardiovascular and metabolic diseases. Thioether amide PC also has potential applications in drug delivery systems, as it has been shown to enhance the permeability of cell membranes. Overall, thioether amide PC is a promising compound with potential applications in various fields, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Thioether amide PC is synthesized through a multi-step process involving the reaction of palmitoyl chloride with cysteamine hydrochloride, followed by the addition of triethylamine and Thioether amide PChydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain thioether amide PC in its pure form. This synthesis method has been optimized to yield high purity and high yield of thioether amide PC.
Applications De Recherche Scientifique
Thioether amide PC has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, thioether amide PC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, thioether amide PC has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In immunology, thioether amide PC has been shown to modulate the activity of immune cells, leading to potential applications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
144000-46-4 |
|---|---|
Nom du produit |
Thioether amide PC |
Formule moléculaire |
C20H43N2O5PS |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |
Clé InChI |
DJRPCPXTLALALA-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
SMILES |
CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
SMILES canonique |
CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Synonymes |
1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



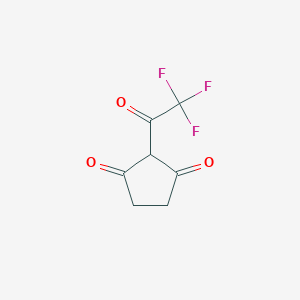
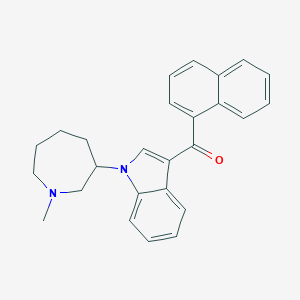
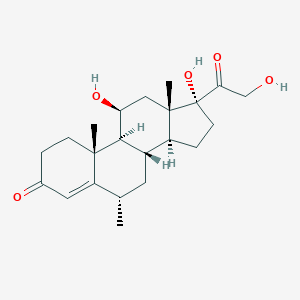
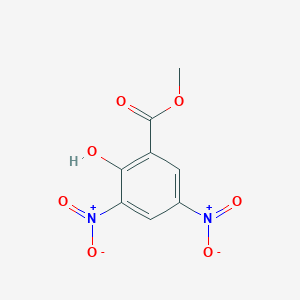
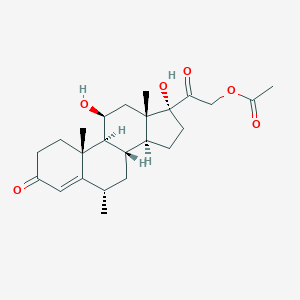
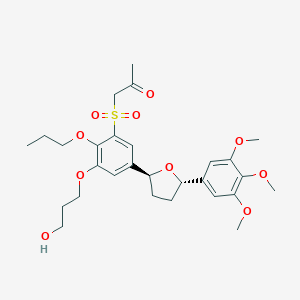
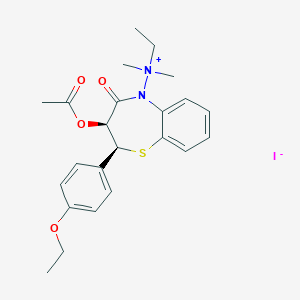
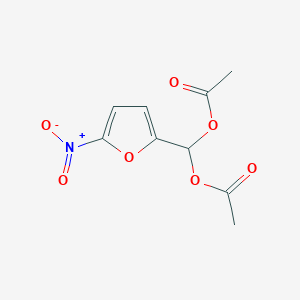
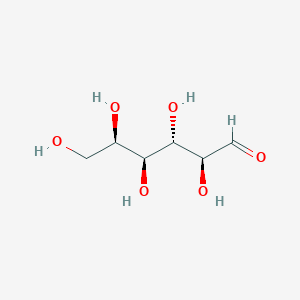
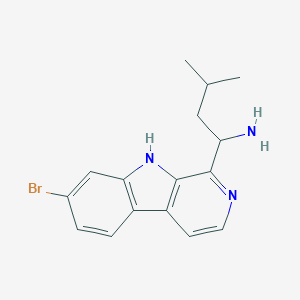
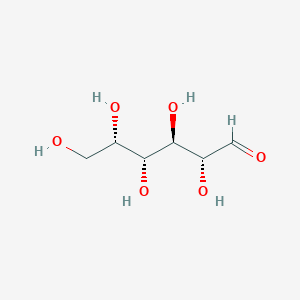
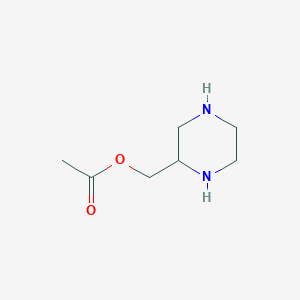
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
